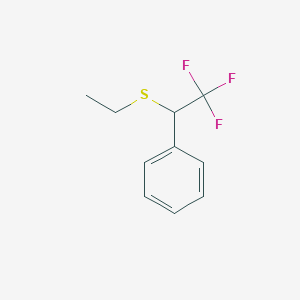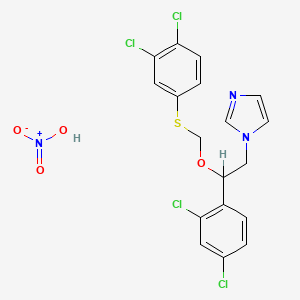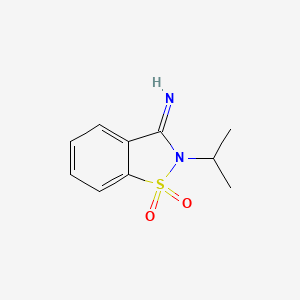![molecular formula C17H38O2Sn B14467561 Stannane, tributyl[(1-ethoxyethoxy)methyl]- CAS No. 66222-26-2](/img/structure/B14467561.png)
Stannane, tributyl[(1-ethoxyethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl[(1-ethoxyethoxy)methyl]-, also known as tributyl[(1-ethoxyethoxy)methyl]stannane, is an organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(1-ethoxyethoxy)methyl]stannane involves multiple steps. One common method starts with the preparation of (tributylstannyl)methanol. This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine and a solvent like tetrahydrofuran . The resulting (tributylstannyl)methanol is then reacted with dimethoxymethane in the presence of boron trifluoride etherate to yield tributyl[(1-ethoxyethoxy)methyl]stannane .
Industrial Production Methods
Industrial production methods for organotin compounds like tributyl[(1-ethoxyethoxy)methyl]stannane typically involve large-scale reactions using similar synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(1-ethoxyethoxy)methyl]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with tributyl[(1-ethoxyethoxy)methyl]stannane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl[(1-ethoxyethoxy)methyl]stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, although their toxicity remains a concern.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl[(1-ethoxyethoxy)methyl]stannane involves its ability to form stable carbon-tin bonds. This property makes it useful in radical reactions, where it can act as a radical initiator or stabilizer. The compound’s molecular targets and pathways are primarily related to its interactions with organic molecules, leading to the formation or breaking of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl[(methoxymethoxy)methyl]stannane: Similar in structure but with a methoxymethoxy group instead of an ethoxyethoxy group.
Tributyl(1-ethoxyvinyl)stannane: Contains an ethoxyvinyl group instead of an ethoxyethoxy group.
Tributyl[(1E)-3-methyl-1-butenyl]stannane: Features a butenyl group in place of the ethoxyethoxy group.
Uniqueness
Tributyl[(1-ethoxyethoxy)methyl]stannane is unique due to its specific functional group, which imparts distinct reactivity and properties. This makes it particularly useful in certain types of chemical reactions where other organotin compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66222-26-2 |
|---|---|
Molekularformel |
C17H38O2Sn |
Molekulargewicht |
393.2 g/mol |
IUPAC-Name |
tributyl(1-ethoxyethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-4-7-5(2)6-3;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
MMGGUBUDXZKNMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COC(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
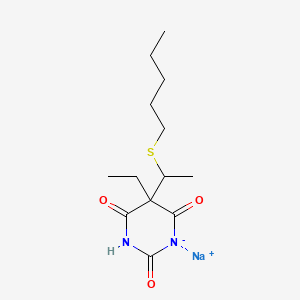
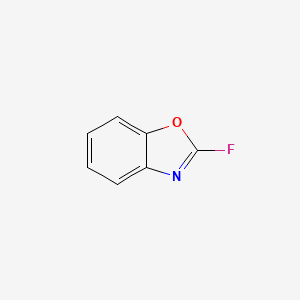
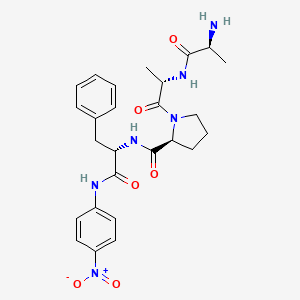


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
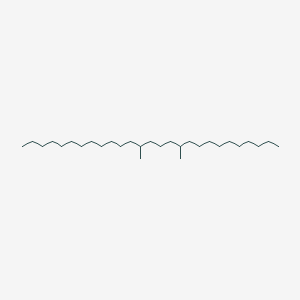
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
